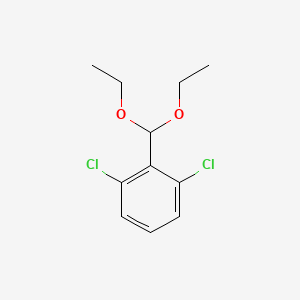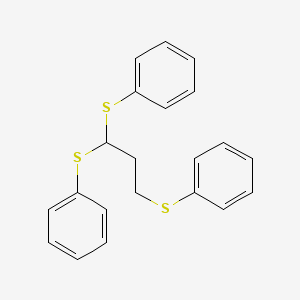
((1,3-Bis(phenylthio)propyl)thio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1,3-Bis(phenylthio)propyl)thio)benzene: is an organic compound with the molecular formula C21H20S3 . It is a solid crystalline substance with a characteristic aromatic odor. This compound is known for its stability under normal conditions but can react with strong oxidizing agents or acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Bis(phenylthio)propyl)thio)benzene typically involves a series of thiolation reactions. One common method starts with benzyl alcohol, which undergoes esterification followed by thiolation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: ((1,3-Bis(phenylthio)propyl)thio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: ((1,3-Bis(phenylthio)propyl)thio)benzene is used as an intermediate in organic synthesis. It is employed in the preparation of sulfur-containing compounds, dyes, polymers, and fluorescent materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its unique chemical properties .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ((1,3-Bis(phenylthio)propyl)thio)benzene involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic attack on electrophilic centers .
Comparación Con Compuestos Similares
- 1,3-Bis(phenylthio)benzene
- 1,3-Bis(phenylthio)propane
Comparison: ((1,3-Bis(phenylthio)propyl)thio)benzene is unique due to its additional thiol group, which enhances its reactivity and potential applications. Compared to 1,3-Bis(phenylthio)benzene, it offers more versatility in synthetic applications. Similarly, it differs from 1,3-Bis(phenylthio)propane by having an extra phenylthio group, which can influence its chemical behavior and interactions .
Propiedades
Número CAS |
69519-81-9 |
|---|---|
Fórmula molecular |
C21H20S3 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
1,3-bis(phenylsulfanyl)propylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
Clave InChI |
MWYXTMRUSSQKQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
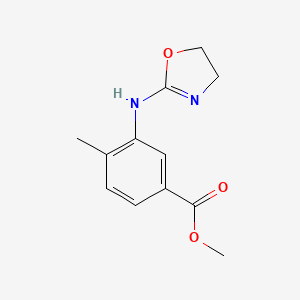
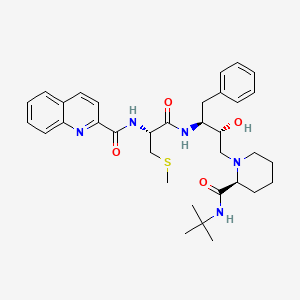
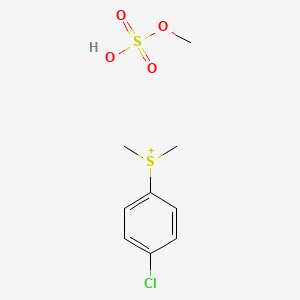
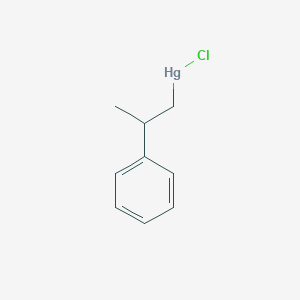
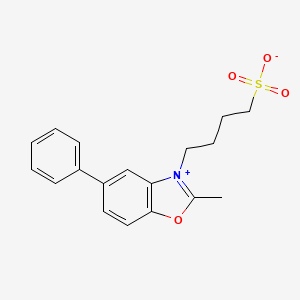
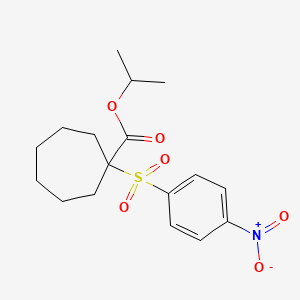
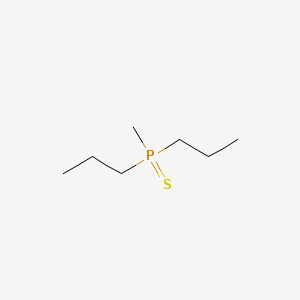
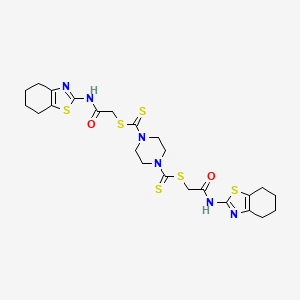
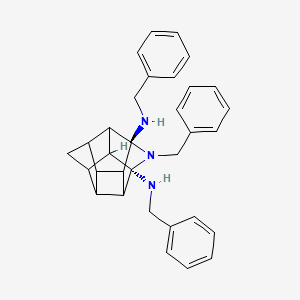
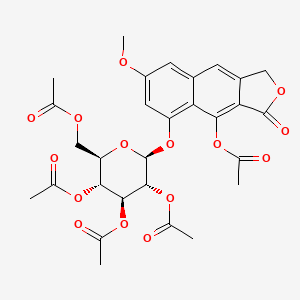
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
